6-(Benzyloxy)-4-chloroquinoline
Overview
Description
6-(Benzyloxy)-4-chloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a benzyloxy group at the 6th position and a chlorine atom at the 4th position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloroquinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloroquinoline.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position of the quinoline ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloroquinoline with benzyl alcohol in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)-4-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzaldehyde derivative.
Reduction: Hydrogen-substituted quinoline.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
6-(Benzyloxy)-4-chloroquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to investigate the function of quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-chloroquinoline involves its interaction with specific molecular targets. The benzyloxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The chlorine atom at the 4th position may also play a role in its binding affinity to target proteins.
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
6-Benzyloxyquinoline:
6-(Benzyloxy)-2-chloroquinoline: Chlorine atom at the 2nd position instead of the 4th position, leading to different reactivity and biological effects.
Uniqueness: 6-(Benzyloxy)-4-chloroquinoline is unique due to the combined presence of the benzyloxy group and the chlorine atom at specific positions on the quinoline ring. This combination imparts distinct chemical properties and enhances its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
4-chloro-6-phenylmethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGSLISFAMSFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CN=C3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630336 | |
Record name | 6-(Benzyloxy)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863786-01-0 | |
Record name | 6-(Benzyloxy)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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